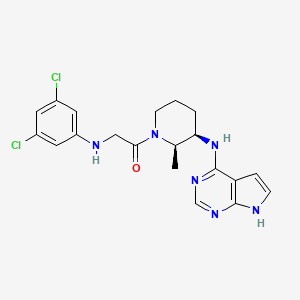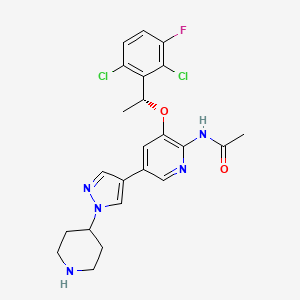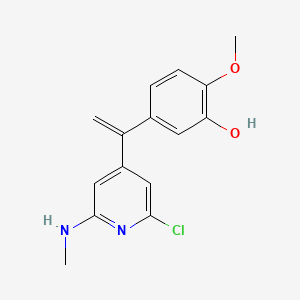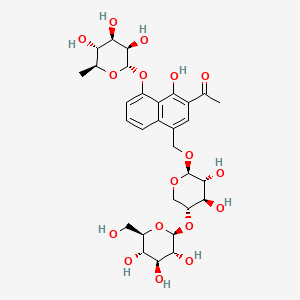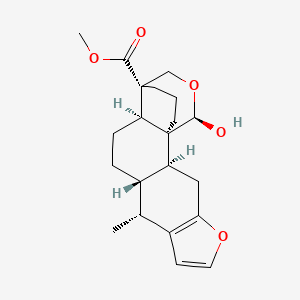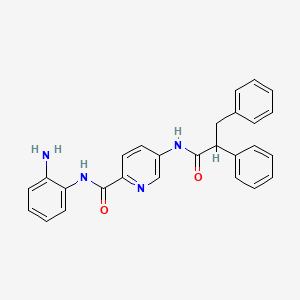
3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine is a purine nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 3’ position and a dimethoxytrityl (DMT) group at the 5’ position of the 2’-deoxyadenosine molecule. It is primarily used in the synthesis of DNA and RNA, and has broad antitumor activity targeting indolent lymphoid malignancies .
Preparation Methods
The synthesis of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups on the 2’-deoxyadenosine molecule. The tert-butyldimethylsilyl group is introduced at the 3’ position using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 5’ hydroxyl group is then protected with the dimethoxytrityl (DMT) group using dimethoxytrityl chloride under basic conditions .
Chemical Reactions Analysis
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases like imidazole and pyridine, and solvents such as dichloromethane and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Medicine: It has broad antitumor activity and is used in the treatment of indolent lymphoid malignancies.
Industry: It is used in the production of nucleoside analogs for various research and development purposes.
Mechanism of Action
The mechanism of action of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar compounds to 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine include:
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine: This compound also has a tert-butyldimethylsilyl group at the 3’ position and a DMT group at the 5’ position, but it is a guanosine analog.
The uniqueness of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine lies in its specific modifications, which make it particularly useful in the synthesis of DNA and RNA, as well as its broad antitumor activity.
Properties
Molecular Formula |
C37H45N5O5Si |
|---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C37H45N5O5Si/c1-36(2,3)48(6,7)47-30-21-32(42-24-41-33-34(38)39-23-40-35(33)42)46-31(30)22-45-37(25-11-9-8-10-12-25,26-13-17-28(43-4)18-14-26)27-15-19-29(44-5)20-16-27/h8-20,23-24,30-32H,21-22H2,1-7H3,(H2,38,39,40)/t30?,31-,32-/m1/s1 |
InChI Key |
BLILIIKIHHYPLG-YPHBKRNWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
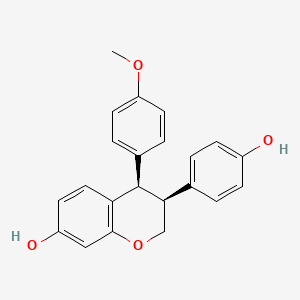
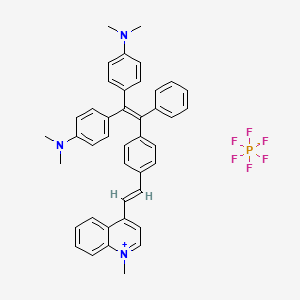
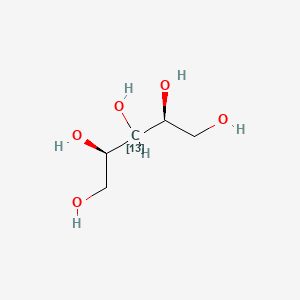
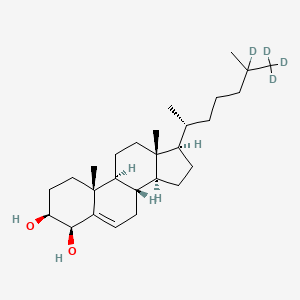
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
